molecular formula C13H18ClNO2 B5450277 N-(sec-butyl)-3-chloro-4-ethoxybenzamide

N-(sec-butyl)-3-chloro-4-ethoxybenzamide

Cat. No.: B5450277
M. Wt: 255.74 g/mol
InChI Key: MHVITZWXFWYOEW-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-3-chloro-4-ethoxybenzamide” is an organic compound. The “sec-butyl” part refers to a butyl group (a four-carbon alkyl radical) that is connected at one of the non-terminal carbon atoms . The “3-chloro-4-ethoxybenzamide” part suggests that the compound contains a benzamide group with a chlorine atom and an ethoxy group attached to the benzene ring .


Molecular Structure Analysis

The sec-butyl group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures can undergo a variety of reactions. For example, the butyl group can participate in various reactions, including metalation and halogen-lithium exchange .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, butyl groups are generally non-polar and hydrophobic .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, butyllithium, a compound containing a butyl group, is highly flammable and may cause severe skin burns and eye damage .

Future Directions

The future directions in the study and application of a compound like “N-(sec-butyl)-3-chloro-4-ethoxybenzamide” would depend on its properties and potential uses. It could be interesting to explore its synthesis, reactions, and possible applications in various fields .

Properties

IUPAC Name

N-butan-2-yl-3-chloro-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-9(3)15-13(16)10-6-7-12(17-5-2)11(14)8-10/h6-9H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVITZWXFWYOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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